molecular formula C16H14OS B7466840 (2E)-2-[(3-methylthiophen-2-yl)methylidene]-3,4-dihydronaphthalen-1-one

(2E)-2-[(3-methylthiophen-2-yl)methylidene]-3,4-dihydronaphthalen-1-one

Cat. No. B7466840
M. Wt: 254.3 g/mol
InChI Key: OYQFLMJAFRQFBO-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-[(3-methylthiophen-2-yl)methylidene]-3,4-dihydronaphthalen-1-one, also known as MTM or methylthiomorphan, is a synthetic opioid analgesic drug that has been used in scientific research for its potential medical benefits.

Mechanism of Action

(2E)-2-[(3-methylthiophen-2-yl)methylidene]-3,4-dihydronaphthalen-1-one acts as a mu-opioid receptor agonist, binding to the mu-opioid receptor in the brain and spinal cord to produce its analgesic effects. It also has some affinity for the delta-opioid receptor, which may contribute to its ability to relieve pain.
Biochemical and Physiological Effects:
(2E)-2-[(3-methylthiophen-2-yl)methylidene]-3,4-dihydronaphthalen-1-one produces a range of biochemical and physiological effects, including pain relief, sedation, respiratory depression, and miosis (constriction of the pupils). It also has some antitussive (cough-suppressing) effects.

Advantages and Limitations for Lab Experiments

(2E)-2-[(3-methylthiophen-2-yl)methylidene]-3,4-dihydronaphthalen-1-one has several advantages for lab experiments, including its potency, selectivity for the mu-opioid receptor, and low abuse potential. However, it also has limitations, including its short duration of action and potential for respiratory depression at high doses.

Future Directions

There are several future directions for research on (2E)-2-[(3-methylthiophen-2-yl)methylidene]-3,4-dihydronaphthalen-1-one, including its potential use as a treatment for addiction, its effects on different types of pain, and its potential for use in combination with other drugs. Additionally, further research is needed to fully understand the safety and efficacy of (2E)-2-[(3-methylthiophen-2-yl)methylidene]-3,4-dihydronaphthalen-1-one in humans.

Synthesis Methods

(2E)-2-[(3-methylthiophen-2-yl)methylidene]-3,4-dihydronaphthalen-1-one can be synthesized through a multistep process starting with the reaction of 3-methylthiophene-2-carbaldehyde with 1,2,3,4-tetrahydro-1-naphthalenone in the presence of a base. The resulting intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the final product.

Scientific Research Applications

(2E)-2-[(3-methylthiophen-2-yl)methylidene]-3,4-dihydronaphthalen-1-one has been used in scientific research for its potential medical benefits, including its ability to relieve pain and its potential use as a treatment for addiction. Studies have shown that (2E)-2-[(3-methylthiophen-2-yl)methylidene]-3,4-dihydronaphthalen-1-one is a potent analgesic that is effective in treating both acute and chronic pain. It has also been shown to have low abuse potential, making it a promising alternative to currently available opioids.

properties

IUPAC Name

(2E)-2-[(3-methylthiophen-2-yl)methylidene]-3,4-dihydronaphthalen-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14OS/c1-11-8-9-18-15(11)10-13-7-6-12-4-2-3-5-14(12)16(13)17/h2-5,8-10H,6-7H2,1H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQFLMJAFRQFBO-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=C2CCC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C/2\CCC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-[(3-methylthiophen-2-yl)methylidene]-3,4-dihydronaphthalen-1-one

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